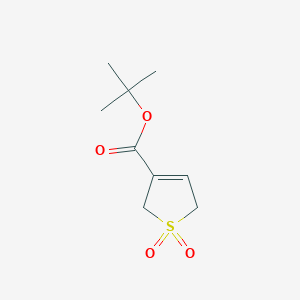

Tert-butyl 1,1-dioxo-2,5-dihydrothiophene-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

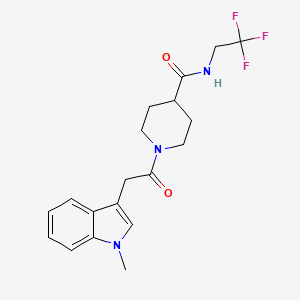

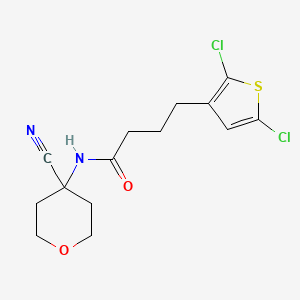

Tert-butyl 1,1-dioxo-2,5-dihydrothiophene-3-carboxylate is a chemical compound . It is a powder form substance . The IUPAC name of this compound is tert-butyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide .

Molecular Structure Analysis

The molecular structure of Tert-butyl 1,1-dioxo-2,5-dihydrothiophene-3-carboxylate is characterized by a thiophene ring, which is a five-membered ring with one sulfur atom and four carbon atoms . The InChI key for this compound is PTHWPKTZJKFXQH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The molecular weight of Tert-butyl 1,1-dioxo-2,5-dihydrothiophene-3-carboxylate is 218.27 . It is a powder form substance . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.科学的研究の応用

Nucleophilic Substitutions and Radical Reactions

Tert-butyl phenylazocarboxylates, including tert-butyl 1,1-dioxo-2,5-dihydrothiophene-3-carboxylate, serve as versatile building blocks in synthetic organic chemistry. Their benzene ring undergoes nucleophilic substitutions with aromatic amines and alcohols under mild conditions. Additionally, these compounds can undergo radical reactions, facilitating modifications such as oxygenation, halogenation, and carbohalogenation, making them valuable in the generation of aryl radicals (Jasch, Höfling, & Heinrich, 2012).

Alkoxycarbonylation of Quinoxalin-2(1H)-ones

Tert-butyl carbazate, a derivative, demonstrates its usefulness in the alkoxycarbonylation of quinoxalin-2(1H)-ones, a reaction crucial for synthesizing quinoxaline-3-carboxylates, a key structural motif in various bioactive compounds. This synthesis, utilizing tert-butyl carbazate, offers a practical and efficient approach for creating these motifs under metal- and base-free conditions (Xie et al., 2019).

Polymer Dispersed Liquid Crystal Sensors

Tert-Butylthiol (TBT) and tetrahydrothiophene, structurally related to tert-butyl 1,1-dioxo-2,5-dihydrothiophene-3-carboxylate, are integrated into holographic polymer-dispersed liquid crystals, influencing their holographic characteristics. This integration is explored as a pathway toward developing specific sensors for detecting natural gas and liquefied petroleum gas, demonstrating the potential application of these compounds in the field of gas detection and safety (Mora et al., 2019).

Novel Tert-Butoxycarbonylation Reagent

1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) is identified as a novel and chemoselective tert-butoxycarbonylation reagent. It is particularly effective for acidic proton-containing substrates like phenols and aromatic carboxylic acids, offering a high-yield, chemoselective reaction pathway under mild conditions, indicating the utility of tert-butyl derivatives in organic synthesis (Saito, Ouchi, & Takahata, 2006).

Small Molecule Fixation by Bifunctional Frustrated Pyrazolylborane Lewis Pair

A bifunctional frustrated Lewis pair demonstrated the capability of fixing small molecules like carbon dioxide and tert-butyl isocyanate, leading to the formation of zwitterionic, bicyclic boraheterocycles. This showcases the significant role of tert-butyl derivatives in the fixation of small molecules and the potential applications in the field of catalysis and environmental chemistry (Theuergarten et al., 2012).

作用機序

The mechanism of action of Tert-butyl 1,1-dioxo-2,5-dihydrothiophene-3-carboxylate is not specified in the available sources. The mechanism of action for a chemical compound typically refers to its interactions at the molecular or cellular level, which can vary widely depending on the specific compound and its intended use .

特性

IUPAC Name |

tert-butyl 1,1-dioxo-2,5-dihydrothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4S/c1-9(2,3)13-8(10)7-4-5-14(11,12)6-7/h4H,5-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTHWPKTZJKFXQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CCS(=O)(=O)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 1,1-dioxo-2,5-dihydrothiophene-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(trifluoromethoxy)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2647067.png)

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 5-bromofuran-2-carboxylate](/img/structure/B2647069.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2647073.png)

![3-(4-bromophenyl)-6-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2647078.png)

![2,4-dichloro-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-5-methylbenzene-1-sulfonamide](/img/structure/B2647090.png)